Cas no 774192-14-2 (2-(3-Bromo-benzylamino)-ethanol)

2-(3-Bromo-benzylamino)-ethanol is a brominated aromatic compound featuring both an ethanolamine and a benzyl group, making it a versatile intermediate in organic synthesis. Its structure allows for further functionalization, particularly in pharmaceutical and agrochemical applications, where it can serve as a precursor to biologically active molecules. The presence of the bromine atom at the meta position of the benzene ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ethanolamine moiety provides additional sites for derivatization, enabling the synthesis of compounds with tailored solubility or binding properties. This compound is valued for its stability and compatibility with a range of reaction conditions.
2-(3-Bromo-benzylamino)-ethanol structure
774192-14-2 structure
Product Name:2-(3-Bromo-benzylamino)-ethanol
CAS No:774192-14-2
MF:C9H12BrNO
MW:230.10168170929
CID:2161170
PubChem ID:2215605
Update Time:2025-06-10

2-(3-Bromo-benzylamino)-ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bromo-benzylamino)-ethanol
    • 2-((3-BROMOBENZYL)AMINO)ETHANOL
    • 774192-14-2
    • CS-0116679
    • PWFAZOJNSCGBPM-UHFFFAOYSA-N
    • DB-250591
    • VYB
    • SCHEMBL16619429
    • AP-970/41681515
    • 2-[(3-bromobenzyl)amino]ethanol
    • 2-{[(3-bromophenyl)methyl]amino}ethan-1-ol
    • ZFB19214
    • STK510917
    • AKOS000284414
    • 2-{[(3-BROMOPHENYL)METHYL]AMINO}ETHANOL
    • CHEMBL1740788
    • 2-[(3-bromophenyl)methylamino]ethanol
    • MDL: MFCD03786001
    • Inchi: 1S/C9H12BrNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2
    • InChI Key: PWFAZOJNSCGBPM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CNCCO

Computed Properties

  • Exact Mass: 229.01023Da
  • Monoisotopic Mass: 229.01023Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.3Ų

2-(3-Bromo-benzylamino)-ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
085818-500mg
2-(3-Bromo-benzylamino)-ethanol
774192-14-2
500mg
£244.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187319-1g
2-[(3-Bromobenzyl)amino]ethanol
774192-14-2 97%
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¥5537.00 2024-07-28
Crysdot LLC
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774192-14-2 97%
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Additional information on 2-(3-Bromo-benzylamino)-ethanol

Recent Advances in the Study of 2-(3-Bromo-benzylamino)-ethanol (CAS: 774192-14-2) in Chemical Biology and Pharmaceutical Research

The compound 2-(3-Bromo-benzylamino)-ethanol (CAS: 774192-14-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its brominated benzylamino-ethanol structure, has been explored for its role in modulating biological pathways and its utility as a building block in drug discovery. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for future drug development.

One of the key areas of investigation has been the synthesis and optimization of 2-(3-Bromo-benzylamino)-ethanol. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in high-throughput screening and medicinal chemistry. Advanced techniques such as microwave-assisted synthesis and catalytic bromination have been employed to enhance the efficiency of production. These methodological advancements are expected to facilitate the large-scale preparation of this compound for further biological evaluation.

In terms of pharmacological properties, recent studies have highlighted the compound's potential as an inhibitor of specific enzymatic targets. For instance, preliminary data suggest that 2-(3-Bromo-benzylamino)-ethanol exhibits inhibitory activity against certain kinases involved in inflammatory and oncogenic pathways. These findings are particularly promising for the development of new anti-inflammatory and anticancer agents. However, further in vitro and in vivo studies are required to validate these effects and elucidate the underlying molecular mechanisms.

Another significant aspect of the research on 2-(3-Bromo-benzylamino)-ethanol is its application in drug design and discovery. The compound's unique chemical structure makes it a versatile scaffold for the development of derivatives with enhanced bioactivity and selectivity. Recent computational studies have utilized molecular docking and dynamics simulations to predict the binding modes of this compound with various biological targets. These in silico approaches have provided a foundation for the rational design of next-generation therapeutics based on this scaffold.

Despite these promising developments, challenges remain in the clinical translation of 2-(3-Bromo-benzylamino)-ethanol. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Researchers are currently exploring formulation strategies, including nanoparticle-based delivery systems, to overcome these limitations. Additionally, collaborative efforts between academia and industry are essential to accelerate the transition from bench to bedside.

In conclusion, the recent research on 2-(3-Bromo-benzylamino)-ethanol (CAS: 774192-14-2) underscores its potential as a valuable tool in chemical biology and drug discovery. The advancements in synthesis, pharmacological evaluation, and computational modeling have laid the groundwork for future studies aimed at harnessing its therapeutic potential. Continued interdisciplinary research will be crucial to fully realize the clinical applications of this compound and its derivatives.

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